5-Bromo-2-chloro-8-methylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Advanced Organic Chemistry
Structural Diversity and Chemical Space
The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. usc.edunih.gov This versatility allows for the generation of a vast chemical space through the functionalization of the quinoline core at various positions. frontiersin.orgnih.gov Chemists can introduce a wide range of substituents to tailor the molecule's steric, electronic, and physicochemical properties. This adaptability has led to the development of an enormous array of quinoline derivatives for applications in pharmaceutical and agrochemical development. researchgate.net The ability to modify substituents allows researchers to design novel and potent molecules for various therapeutic applications. orientjchem.org
Role in Heterocyclic Chemistry Research
Quinoline and its derivatives are fundamental objects of study in heterocyclic chemistry. tandfonline.comconsensus.app Their synthesis and reactivity have been the subject of extensive research for over a century, leading to the development of numerous named reactions such as the Skraup, Friedländer, and Combes syntheses. nih.govtandfonline.comresearchgate.net Contemporary research often focuses on developing more efficient, cost-effective, and environmentally friendly "green" synthetic protocols to produce these valuable scaffolds. nih.govtandfonline.comresearchgate.net The quinoline motif is not only a target for synthesis but also serves as a crucial building block for creating more complex, physiologically active compounds. tandfonline.com Its derivatives are widely used as ligands in organometallic catalysis and are integral to the development of new materials. researchgate.netquinoline-thiophene.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
5-bromo-2-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3 |
InChI Key |
GRSXFRNKQZLMES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=CC(=N2)Cl |
Origin of Product |
United States |
Academic Relevance of Poly Substituted Quinoline Derivatives
Historical and Classical Approaches to Quinoline Core Synthesis
The foundational methods for quinoline synthesis were discovered in the late 19th century and remain fundamental in heterocyclic chemistry. These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds under strong acid catalysis.
Skraup Synthesis and its Adaptations for Substituted Anilines and Carbonyls
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. wikipedia.orgiipseries.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) corresponding to the aniline used. wikipedia.orggoogle.com The reaction proceeds through the dehydration of glycerol to form acrolein (an α,β-unsaturated aldehyde), which then undergoes a Michael addition with the aniline. iipseries.org Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. iipseries.org
For the synthesis of substituted quinolines, appropriately substituted anilines are used as starting materials. researchgate.net The substituents on the aniline ring are generally retained in the final quinoline product. researchgate.net For instance, using a substituted aniline in a Skraup reaction with glycerol would yield a quinoline with the substituent on the benzene (B151609) portion of the ring system. Modifications of the Skraup reaction can also introduce substituents onto the pyridine (B92270) ring by using substituted α,β-unsaturated aldehydes or ketones in place of glycerol. researchgate.net
A plausible, though often harsh, route to a precursor for this compound could involve the Skraup reaction of 4-bromo-2-methylaniline (B145978) with glycerol. This would be expected to produce 5-bromo-8-methylquinoline, which could then undergo further functionalization.
Doebner-von Miller Reaction and Modifications
A significant modification of the Skraup synthesis is the Doebner-von Miller reaction, which broadens the scope of accessible quinoline derivatives. iipseries.orgwikipedia.org This method utilizes α,β-unsaturated aldehydes or ketones, which react with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.org A key advantage is that the α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two aldehyde or ketone molecules. wikipedia.org
This reaction is also known as the Skraup-Doebner-von Miller synthesis and allows for the preparation of quinolines with various substitution patterns on the pyridine ring. iipseries.orgwikipedia.org For example, the reaction of aniline with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) yields 2-methylquinoline (B7769805) (quinaldine). researchgate.net The reaction mechanism is complex and thought to involve conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization, dehydration, and oxidation. wikipedia.org Studies using isotope labeling suggest a fragmentation-recombination mechanism may be at play. nih.gov
To synthesize a precursor for the target compound, one could envision reacting 4-bromo-2-methylaniline with an appropriate α,β-unsaturated carbonyl compound under Doebner-von Miller conditions.
Friedländer and Combes Reactions for Quinolines
The Friedländer synthesis, discovered by Paul Friedländer in 1882, offers a more direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). wikipedia.orgjk-sci.comorganicreactions.org The reaction is catalyzed by either acid or base and proceeds via a condensation followed by a cyclodehydration. wikipedia.orgorganicreactions.orgorganic-chemistry.org A significant advantage of the Friedländer synthesis is its high degree of regioselectivity, as the substitution pattern is clearly defined by the starting materials. organic-chemistry.org However, its primary limitation is the often-limited availability of the required 2-aminoaryl carbonyl compounds. mdpi.com
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. chemicalbook.com The initial step is the formation of a Schiff base intermediate, which then undergoes acid-catalyzed ring closure to form a 2,4-disubstituted quinoline. chemicalbook.com Modifications using catalysts like polyphosphoric acid (PPA) have been shown to be effective. chemicalbook.com
A potential Friedländer approach to a precursor of this compound could involve reacting 2-amino-3-methyl-5-bromobenzaldehyde with a compound like chloroacetaldehyde (B151913) or a related two-carbon component that could provide the C2-chloro substituent and the C3-hydrogen of the quinoline ring.
Limitations of Traditional Methods for Regioselective Multi-Substitution
While foundational, classical methods for quinoline synthesis possess significant limitations, particularly for producing complex, multi-substituted molecules with high regioselectivity.
Harsh Reaction Conditions: The Skraup and Doebner-von Miller reactions often require high temperatures and strong acids (e.g., concentrated sulfuric acid), which can lead to violent reactions and are incompatible with sensitive functional groups. wikipedia.org
Poor Regioselectivity: In the Skraup or Doebner-von Miller synthesis, if the substituted aniline is unsymmetrical with respect to the amino group (e.g., a meta-substituted aniline), a mixture of isomeric products can be formed, complicating purification.
Low Yields: Polymerization of the α,β-unsaturated carbonyl compounds, especially under the harsh acidic conditions of the Doebner-von Miller reaction, can lead to low yields of the desired quinoline. slideshare.net
Limited Substrate Availability: The Friedländer synthesis, while highly regioselective, is often hampered by the poor availability of the requisite ortho-aminoaryl aldehydes and ketones. mdpi.com
Hazardous Reagents: The use of strong oxidizing agents like arsenic acid or nitrobenzene in the Skraup reaction poses significant environmental and safety concerns. wikipedia.orggoogle.com
These limitations make the synthesis of a specific, highly substituted molecule like this compound challenging via a single classical step, often necessitating multi-step sequences involving protection, functionalization, and deprotection steps.
Modern Catalytic Strategies for Quinoline Construction and Functionalization
To overcome the limitations of classical methods, modern organic synthesis has turned to transition-metal catalysis, which offers milder reaction conditions, higher efficiency, and greater control over selectivity.
Transition Metal-Catalyzed Cyclization and Annulation Reactions
Transition metals such as palladium (Pd), copper (Cu), rhodium (Rh), and iron (Fe) have emerged as powerful catalysts for constructing the quinoline core. These methods often involve the activation of C-H bonds, allowing for novel disconnections and more atom-economical routes.
Catalytic cycles frequently involve steps like oxidative addition, migratory insertion, and reductive elimination. Annulation reactions, where a new ring is formed on an existing one, are particularly prevalent. For example, palladium-catalyzed annulation of o-alkenylanilines with alkynes can produce quinolines under aerobic conditions. Similarly, copper has been used to catalyze the synthesis of polysubstituted quinolines from anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation.
A key strategy for the synthesis of this compound could involve a multi-step approach that combines classical and modern techniques. For instance, a 2-chloro-8-methylquinoline (B1592087) core could be synthesized first. A notable method is the Vilsmeier-Haack reaction of an N-acyl-o-toluidide (e.g., N-acetyl-2-methylaniline) with phosphorus oxychloride and dimethylformamide, which can directly yield 2-chloro-3-formyl-8-methylquinoline. rsc.org The formyl group could then be removed. Subsequently, a highly regioselective, metal-free C5-bromination of the resulting 2-chloro-8-methylquinoline could be achieved using reagents like N-bromosuccinimide (NBS) or tribromoisocyanuric acid (TBCA), which have been shown to effectively halogenate the C5 position of 8-substituted quinolines. rsc.orgrsc.org This combination of a modern cyclization/chlorination with a selective halogenation step represents a more controlled and potentially higher-yielding pathway than relying solely on classical, high-temperature methods.
Data Tables
Table 1: Representative Yields for Halogenation of 8-Substituted Quinolines
This table presents data on the regioselective C5-halogenation of various N-(quinolin-8-yl)benzamide derivatives, demonstrating the efficacy of modern halogenating agents.
| Starting Material (Substituent on Benzamide) | Halogenating Agent | Product | Yield (%) | Reference |
| H | TCCA | N-(5-Chloroquinolin-8-yl)benzamide | 97 | rsc.org |
| H | TBCA | N-(5-Bromoquinolin-8-yl)benzamide | 98 | rsc.org |
| 4-Cl | NBS | N-(5-Bromo-quinolin-8-yl)-4-chlorobenzamide | - | mdpi.com |
| 4-CF3 | NBS | N-(5-Bromo-quinolin-8-yl)-4-(trifluoromethyl)benzamide | - | mdpi.com |
| 3-Cl | NBS | N-(5-Bromo-quinolin-8-yl)-3-chlorobenzamide | - | mdpi.com |
TCCA: Trichloroisocyanuric acid; TBCA: Tribromoisocyanuric acid; NBS: N-Bromosuccinimide. Yields for NBS reactions were not specified in the provided abstract but the synthesis was reported as successful.
Palladium-Catalyzed Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming quinoline derivatives is well-documented. nih.gov These reactions often proceed under mild conditions and tolerate a wide array of functional groups, making them suitable for late-stage functionalization. nih.gov Strategies include the Heck reaction and other coupling-cyclization cascades. nih.govrsc.org
For instance, the synthesis of 3-substituted quinolin-2(1H)-ones can be achieved through the palladium-catalyzed reaction of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds. nih.gov A typical reaction employs Pd(OAc)₂ as the catalyst with PPh₃ as the ligand. nih.gov Similarly, 2-alkoxyquinolines can be synthesized via a palladium-driven cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with alcohols, which act as external nucleophiles. mdpi.com This method assembles the quinoline core de novo. mdpi.com Another approach involves the oxidative cyclization of aryl allyl alcohols and anilines, catalyzed by Pd(OAc)₂, to produce various quinoline derivatives. researchgate.net
These methodologies illustrate how precursors bearing the necessary bromo, chloro, and methyl functionalities could be employed to construct the target molecule, this compound.
Table 1: Examples of Palladium-Catalyzed Quinoline Synthesis
| Catalyst / Ligand | Starting Materials | Product Type | Yield | Reference |
| Pd(OAc)₂ / PPh₃ | 2-Iodoaniline, α,β-Unsaturated Carbonyls | 3-Substituted Quinolin-2(1H)-ones | 67-76% | nih.gov |
| Pd(PPh₃)₄ | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide, Primary Alcohols | 4-Alkenyl 2-Alkoxyquinolines | Moderate | mdpi.com |
| Pd(OAc)₂ | Aryl Allyl Alcohols, Anilines | Substituted Quinolines | Moderate to Good | researchgate.net |
Copper-Catalyzed Reactions
Copper-catalyzed reactions represent a cost-effective and efficient alternative for quinoline synthesis. These methods often involve cascade reactions that form multiple bonds in a single operation. A prominent example is the copper-catalyzed intermolecular Ullmann-type C-N coupling followed by an enamine condensation, which converts ortho-acylanilines and alkenyl iodides into multisubstituted quinolines in very good yields. organic-chemistry.org This strategy demonstrates that electron-donating groups on the alkenyl iodide can enhance yields. organic-chemistry.org
Another copper-catalyzed domino reaction involves the reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes. rsc.org This process consists of an aldol reaction, C(aryl)–N bond formation, and subsequent elimination to furnish the quinoline ring system. rsc.org The versatility of copper catalysis is further highlighted in the synthesis of 2-alkylquinolines via the regioselective C-H alkenylation and borylative alkylation of quinoline N-oxides with vinyl arenes. researchgate.net
Table 2: Examples of Copper-Catalyzed Quinoline Synthesis
| Catalyst / Ligand | Starting Materials | Reaction Type | Product Type | Yield | Reference |
| CuI / Glycine | ortho-Acylanilines, Alkenyl Iodides | Cascade C-N Coupling/Condensation | Multisubstituted Quinolines | Up to 95% | organic-chemistry.org |
| CuI / L-proline | Enaminones, 2-Halobenzaldehydes | Domino Aldol/C-N Formation | Substituted Quinolines | Good | rsc.org |
| Not Specified | Quinoline N-oxides, Vinyl Arenes, Pinacol Diborane | C-H Alkenylation/Borylative Alkylation | 2-Alkylquinolines | Good | researchgate.net |
Rhodium- and Ruthenium-Catalyzed C-H Activation and Heteroannulation
Rhodium and ruthenium catalysts are particularly effective in promoting C-H activation and heteroannulation reactions, providing direct routes to functionalized quinolines. morressier.comrsc.org These methods can be used to either construct the quinoline ring or functionalize a pre-existing one. nih.gov
Rhodium(III) catalysts have been successfully used for the regioselective C8-bromination and amidation of quinoline N-oxides, demonstrating excellent functional group tolerance. acs.org The N-oxide group acts as a directing group, facilitating the formation of a five-membered rhodacycle intermediate that guides the functionalization to the C8 position. acs.org Furthermore, rhodium complexes can promote the C-H bond activation of methylquinolines. nih.govacs.org For instance, 8-methylquinoline (B175542) reacts to afford mixtures of rhodium(I)-(2-quinolinyl) and -(4-quinolinyl) complexes, showcasing the preference for activation of the heteroring over the carbocycle. nih.govacs.org Rhodium(III) has also been shown to catalyze the sp³ C-H alkylation of 8-methylquinolines. researchgate.net
Ruthenium catalysts offer complementary reactivity. A straightforward synthesis of substituted quinolines involves the cyclocondensation of anilines with 1,3-diols, catalyzed by RuCl₃·xH₂O. nih.gov This transformation produces only water and dihydrogen as byproducts. nih.gov Ruthenium catalysts also enable the one-pot synthesis of quinolines from nitroarenes and trialkylamines, avoiding the need for an external reductant. sioc-journal.cn Additionally, ruthenium-pincer complexes have been used for the efficient synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols via acceptorless dehydrogenative coupling. rsc.org
Table 3: Rhodium- and Ruthenium-Catalyzed Quinoline Synthesis and Functionalization
| Catalyst | Starting Materials | Reaction Type | Product | Reference |
| [RhCp*Cl₂]₂ | Quinoline N-Oxides, NBS | C8-H Bromination | C8-Bromoquinoline N-Oxides | acs.org |
| RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | 8-Methylquinoline | C-H Activation | Rh(I)-(2-quinolinyl) & Rh(I)-(4-quinolinyl) complexes | nih.govacs.org |
| RuCl₃·xH₂O / PBu₃ | Anilines, 1,3-Diols | Cyclocondensation | 2- and 3-Substituted Quinolines | nih.gov |
| Ruthenium Trichloride | Nitroarenes, Trialkylamines | One-Pot Synthesis | Substituted Quinolines | sioc-journal.cn |
Iron-Catalyzed Cascade Reactions
Iron catalysts provide an inexpensive, abundant, and environmentally friendly option for synthesizing quinolines. rsc.org Iron(III) chloride, for example, catalyzes a one-pot, three-component domino reaction between anilines, aldehydes, and nitroalkanes to produce a library of substituted quinolines in high yields under aerobic conditions. rsc.org Another notable application is the photo-induced iron-catalyzed [2+2+n] radical cascade of 1,7-enynes and alkyl carboxylic acids to synthesize alkylated polycyclic quinolinones. rsc.org Iron catalysis has also been employed for the regioselective C-H alkylation of benzo[h]quinoline (B1196314) with unactivated alkyl chlorides, proceeding through a chelation-assisted mechanism. acs.org
Table 4: Examples of Iron-Catalyzed Quinoline Synthesis
| Catalyst | Starting Materials | Reaction Type | Product Type | Reference |
| FeCl₃ | Anilines, Aldehydes, Nitroalkanes | Three-Component Domino | Substituted Quinolines | rsc.org |
| Inexpensive Iron Salt | 1,7-Enynes, Alkyl Carboxylic Acids | Photo-induced Radical Cascade | Alkylated Polycyclic Quinolinones | rsc.org |
| Iron Catalyst | Benzo[h]quinoline, Alkyl Chlorides | C-H Alkylation | Alkylated Benzo[h]quinolines | acs.org |
Metal-Free Organic Transformations for Quinoline Synthesis
In response to the need for more sustainable and cost-effective synthetic methods, metal-free approaches to quinoline synthesis have gained significant attention. rsc.org These reactions avoid the use of potentially toxic and expensive transition metals. mdpi.com
Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational, though they often require harsh conditions. mdpi.com Modern metal-free strategies often build upon these, or introduce novel pathways. For example, a facile method for synthesizing functionalized quinolines from 2-styrylanilines and 2-methylquinolines has been developed, which relies on iodide catalysis to activate C(sp³)–H bonds. nih.gov Another innovative approach uses visible-light irradiation to generate an azide (B81097) radical from a hypervalent iodine reagent, which then reacts with cyclopropenes to form multisubstituted quinolines. acs.org
Furthermore, direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K₂S₂O₈, provides an efficient transition-metal-free route to 3-substituted or 3,4-disubstituted quinolines. frontiersin.org These methods highlight the growing toolkit available for constructing the quinoline core without reliance on metal catalysts. nih.govfrontiersin.org
Electrochemical Synthesis of Substituted Quinolines
Electrochemical synthesis offers a green and powerful alternative for constructing and functionalizing quinoline rings. These methods often proceed under mild conditions, at room temperature, and without the need for external chemical oxidants or metal catalysts. citedrive.comrsc.org
One such protocol involves the electrochemical cascade annulation of benzoxazinones with arylsulfonyl hydrazides in an undivided cell to produce 2,3-disubstituted quinolines with excellent regioselectivity. rsc.org Another approach describes an intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) under electrochemical conditions to yield substituted quinolines. citedrive.com The selective synthesis of tetrahydroquinoline derivatives can also be achieved via electrochemical hydrocyanomethylation or hydrogenation of quinolines, using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org These electrochemical methods represent a practical and environmentally benign pathway for accessing diverse quinoline structures. rsc.orgrsc.org
Regioselective Halogenation and Methylation Strategies
The specific synthesis of this compound requires precise control over the introduction of each substituent onto the quinoline core. This can be achieved either by building the ring from appropriately substituted precursors or by direct functionalization of a pre-formed quinoline.
A highly relevant strategy is the metal-free, regioselective C-H halogenation of 8-substituted quinolines. rsc.orgnih.gov An operationally simple protocol using trihaloisocyanuric acids as the halogen source allows for the direct halogenation of a wide range of 8-substituted quinolines exclusively at the C5 position. rsc.orgnih.gov This method proceeds at room temperature, is tolerant of numerous functional groups, and provides the C5-halogenated products in good to excellent yields. nih.gov For example, this approach could be used to convert 2-chloro-8-methylquinoline into the desired this compound.
The synthesis of the 2-chloro-8-methylquinoline precursor itself can be approached from several angles. One route involves the bromination of 8-methyl-2-quinolinone (8-methylcarbostyril). A known procedure involves treating 8-methylquinoline N-oxide with phosphorus(V) oxybromide (POBr₃) and DMF to afford 2-bromo-8-methylquinoline (B1285243) with regioselective control. chemicalbook.com The resulting 2-bromo derivative could potentially be converted to the 2-chloro analog via halogen exchange reactions. Alternatively, treatment of 8-methyl-2-quinolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard method for producing 2-chloroquinolines.
A plausible synthetic sequence for this compound could therefore be:
Synthesis of 8-methyl-2-quinolinone.
Chlorination at the C2 position using a reagent like POCl₃ to form 2-chloro-8-methylquinoline.
Regioselective bromination at the C5 position using a metal-free method with a bromine source like tribromoisocyanuric acid (TBCA) to yield the final product.
Reinvestigation of the direct bromination of 8-substituted quinolines has shown that the reaction of 8-methoxyquinoline with bromine furnishes 5-bromo-8-methoxyquinoline as the sole product, while bromination of 8-hydroxyquinoline can lead to a mixture of mono- and di-brominated products. This highlights the critical role of the C8-substituent in directing the regioselectivity of electrophilic halogenation.
Selective Bromination at the C5 Position of Quinoline Derivatives
The introduction of a bromine atom at the C5 position of the quinoline ring is a key synthetic step. This transformation is often challenging due to the electronic properties of the quinoline system, which can direct electrophilic substitution to other positions. However, a range of methodologies have been developed to achieve this outcome with high selectivity, primarily through direct C-H activation or the use of specific brominating agents.
Direct C-H Bromination Methodologies
Direct C-H bromination has emerged as a powerful and atom-economical strategy for the synthesis of C5-brominated quinolines. These methods often employ a directing group at the C8 position, such as an amide, to guide the halogenation to the otherwise inaccessible C5 position.
Copper-catalyzed reactions are prominent in this field. For instance, an efficient method for the C5-selective bromination of 8-aminoquinoline amides has been developed using alkyl bromides as the bromine source. researchgate.netbeilstein-journals.org This reaction is promoted by a copper catalyst, such as Copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O), in a solvent like dimethyl sulfoxide (B87167) (DMSO) and proceeds under air. researchgate.netbeilstein-journals.org The reaction demonstrates excellent site selectivity and is applicable to a wide range of aromatic and aliphatic amides. researchgate.netbeilstein-journals.org Similarly, ethyl bromodifluoroacetate has been used as a bifunctional reagent in a copper-catalyzed system, which, depending on the reaction conditions, can lead to either C5-H bromination or difluoromethylation of 8-aminoquinoline amides. brieflands.com
Transition-metal-free approaches have also been successfully implemented. One such method utilizes hydrogen bromide (HBr) as the brominating agent with DMSO serving as a mild oxidant. researchgate.net The presence of copper salts as Lewis acid catalysts can facilitate the process, with copper sulfate (B86663) (CuSO₄·5H₂O) favoring the formation of the C5-monobrominated product. researchgate.net Other studies have reported metal-free C5-halogenation of 8-amidoquinolines using potassium persulfate (K₂S₂O₈) at elevated temperatures. rsc.org Direct bromination of 8-substituted quinolines, such as 8-methoxyquinoline, with molecular bromine (Br₂) can also afford the 5-bromo derivative as the sole product. researchgate.net
| Substrate Type | Bromine Source | Catalyst/Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|---|---|
| 8-Aminoquinoline Amides | Alkyl Bromides | Cu(OAc)₂·H₂O | DMSO, 100 °C, air | C5-selective | researchgate.netbeilstein-journals.org |
| 8-Aminoquinoline Amides | Ethyl Bromodifluoroacetate | Cupric Catalyst / Alkaline Additive | - | C5-selective bromination | brieflands.com |
| 8-Aminoquinoline Amides | HBr | CuSO₄·5H₂O / DMSO | - | C5-monobromination | researchgate.net |
| 8-Methoxyquinoline | Br₂ | - | CHCl₃, rt | C5-selective | researchgate.net |
| 8-Amidoquinolines | - | K₂S₂O₈ | High Temperature | C5-selective | rsc.org |
Role of N-halosuccinimides (NBS) in Selective Bromination
N-Bromosuccinimide (NBS) is a widely used and effective reagent for selective bromination reactions. beilstein-journals.org In the context of quinoline chemistry, NBS provides a milder alternative to molecular bromine and can offer high regioselectivity.
The bromination of 8-aminoquinoline with one equivalent of NBS in acetonitrile has been shown to yield 5-bromo-8-aminoquinoline. researchgate.net This selectivity is attributed to the directing effect of the C8-substituent. A general and metal-free protocol for the C5-bromination of various 8-substituted quinoline derivatives, including amides, has been established using trihaloisocyanuric acids, with N-bromosuccinimide also showing excellent yields. rsc.org For example, using N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), or tribromoisocyanuric acid (TBCA) can afford the desired C5-brominated product in excellent yields at room temperature. rsc.org
Furthermore, NBS can be employed in one-pot procedures that combine bromination with subsequent cross-coupling reactions. nih.gov It can also act as both an electrophile and an oxidant in cascade reactions, for instance, in the bromination and dehydrogenation of tetrahydroquinolines to form polybromoquinolines. nih.gov
Selective Chlorination at the C2 Position of Quinoline Derivatives
Chlorination at the C2 position of the quinoline ring is another crucial transformation, as 2-chloroquinolines are valuable intermediates for the synthesis of various derivatives through nucleophilic substitution. This is typically achieved by activating the quinoline ring, often via N-oxide formation, followed by treatment with a chlorine source.
A common and effective method involves the use of the Vilsmeier-Haack reagent, which is generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). niscpr.res.inrsc.org When N-arylacetamides are treated with the Vilsmeier reagent, they undergo cyclization to form 2-chloro-3-formylquinolines in good yields. niscpr.res.inrsc.org The reaction proceeds through the conversion of the acetanilide (B955) to an imidoyl chloride and then to an N-(α-chlorovinyl)aniline, which is subsequently diformylated and cyclized. rsc.org
Another approach involves the activation of quinoline N-oxides. A novel method for the regioselective C2-chlorination of heterocyclic N-oxides uses triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating reagents, providing the desired 2-chloro N-heterocycles in satisfactory yields with high selectivity and functional group tolerance. researchgate.netresearchgate.net
Electrochemical Chlorination Protocols
Electrochemical methods offer a green and efficient alternative for halogenation reactions by avoiding the use of harsh chemical oxidants. While dedicated protocols for the direct electrochemical C2-chlorination of quinoline are not extensively documented, studies on the electrochemical degradation of quinoline provide strong evidence for the feasibility of such a reaction.
In electro-Fenton processes using sodium chloride (NaCl) as the supporting electrolyte, active chlorine species such as hypochlorous acid (HClO), hypochlorite (B82951) ions (ClO⁻), and molecular chlorine are generated at the anode. mdpi.comelectrochemsci.org These electrochemically generated oxidants have been shown to react with the quinoline molecule. mdpi.com During the degradation of quinoline in these systems, chlorinated derivatives, including 4-chloro-2(1H)-quinolinone, 5-chloro-8-hydroxyquinoline, and 5,7-dichloro-8-hydroxyquinoline, have been identified as intermediates. mdpi.com This demonstrates that active chlorine generated electrochemically can attack the quinoline ring. Although these specific products result from a degradation pathway, the underlying principle confirms that electrochemical chlorination of the quinoline scaffold is possible. This suggests that by controlling the electrochemical parameters and substrate, it may be possible to develop a selective synthetic protocol for C2-chlorination.
Introduction of the Methyl Group at C8 Position
The installation of a methyl group at the C8 position of the quinoline nucleus can be accomplished either by constructing the quinoline ring from a pre-substituted precursor or by direct alkylation of a pre-formed quinoline.
A classical approach is the Skraup synthesis, where an aniline derivative is reacted with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring. wikipedia.org For example, the reaction of m-toluidine (B57737) yields a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.comsemanticscholar.org To synthesize an 8-methylquinoline, one would typically start with o-toluidine.
Strategies for Alkylation of Quinoline Rings
Modern synthetic chemistry has focused on direct C-H activation methodologies for the alkylation of quinoline rings, which offer greater efficiency and selectivity. A prominent strategy involves the use of quinoline N-oxides as substrates, where the N-oxide group acts as a directing group to facilitate selective functionalization at the C8 position.
Rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides has been extensively studied. researchgate.netacs.orgnih.govfigshare.com These reactions utilize various alkylating agents, such as maleimides and acrylates, to introduce alkyl groups at the C8 position with high selectivity and under mild conditions. researchgate.netacs.orgfigshare.com The reaction is believed to proceed through the formation of a five-membered rhodacycle intermediate. researchgate.net The resulting C8-alkylated quinoline N-oxides can be easily deoxygenated to yield the corresponding 8-alkylquinolines. ibs.re.kr
| Substrate | Alkylating Agent | Catalyst System | Conditions | Selectivity | Reference |
|---|---|---|---|---|---|
| Quinoline N-Oxides | Maleimides | Rh(III) catalyst | Mild conditions | C8-selective | acs.orgnih.govfigshare.com |
| Quinoline N-Oxides | Acrylates | Rh(III) catalyst | - | C8-selective | researchgate.net |
| 6-Methylquinoline N-Oxide | Diazomalonate | [RhCpCl₂]₂ / AgSbF₆ | 1,2-DCE | C8-selective | ibs.re.kr |
| Quinoline N-Oxides | Alkynes | [RhCp(MeCN)₃][SbF₆]₂ / PivOH | 1,2-DCE, rt | C8-selective | ibs.re.kr |
Precursor-based Methyl Group Introduction
The introduction of a methyl group onto the quinoline scaffold is frequently accomplished by incorporating the methyl group within one of the primary precursors before the cyclization reaction that forms the heterocyclic ring system. This strategy is advantageous as it avoids potential issues with regioselectivity and the sometimes harsh conditions required for direct C-H methylation on a pre-formed quinoline ring.
A prominent example of this approach is the use of substituted anilines in classic quinoline syntheses. For instance, p-toluidine (B81030) (4-methylaniline) can be used in multi-component reactions to generate methyl-substituted quinolines. A study on transition-metal-catalyzed multi-component reactions demonstrated the synthesis of 6-methyl-2,4-diphenylquinoline (B11839688) from the reaction of p-toluidine, benzaldehyde, and 1-ethynylbenzene, showcasing a one-pot procedure to access complex structures from simple, methylated precursors. nih.gov
Other methods for introducing methyl groups, while not all strictly precursor-based in the context of ring formation, highlight the diverse toolkit available to synthetic chemists. These include metal-free methylation of pyridine N-oxides using peroxide as the methyl source and direct C-H methylation of heteroarenes using dimethyl sulfoxide (DMSO) as an alkylating agent under photoredox catalysis conditions. researchgate.net However, incorporating the methyl group via the initial choice of starting material, such as a toluidine derivative, remains a foundational and reliable strategy.
Table 1: Precursor-based Methyl Group Introduction Strategies
| Method | Methylated Precursor Example | Description |
|---|---|---|
| Doebner-von Miller Reaction | o-Toluidine | Reaction of an α,β-unsaturated carbonyl compound with an aniline derivative (o-toluidine) to form the quinoline ring. |
| Friedländer Synthesis | 2-Aminoacetophenone derivative | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. pharmaguideline.com |
| Combes Synthesis | p-Toluidine | Reaction of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. pharmaguideline.com |
Synthetic Routes to this compound
The synthesis of the specifically substituted this compound is not commonly detailed in readily available literature. However, its preparation can be logically devised through established principles of heterocyclic chemistry. The two primary conceptual pathways are stepwise functionalization of a simpler quinoline core and a convergent design where pre-functionalized fragments are combined to form the final product.
Stepwise Functionalization Approaches
A stepwise approach involves the sequential introduction of the chloro, bromo, and methyl substituents onto a quinoline ring. This method relies on the regioselectivity of various reactions on the quinoline scaffold. A plausible synthetic sequence could start with 8-methylquinoline, which is commercially available.
The first step would be the introduction of the chlorine atom at the C-2 position. This is typically achieved by first oxidizing the 8-methylquinoline to its N-oxide derivative. The subsequent reaction of 8-methylquinoline-N-oxide with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), installs the chlorine atom at the 2-position to yield 2-chloro-8-methylquinoline.
The final step is the bromination of the 2-chloro-8-methylquinoline intermediate. This electrophilic aromatic substitution must be directed to the C-5 position. The directing effects of the existing chloro and methyl groups, as well as the deactivating nature of the pyridine ring, influence the position of bromination. Studies on the bromination of 8-substituted quinolines have shown that reaction with N-Bromosuccinimide (NBS) or bromine in various solvents can lead to substitution at the C-5 and/or C-7 positions. Careful control of reaction conditions would be necessary to favor the formation of the desired 5-bromo isomer.
Table 2: Plausible Stepwise Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 8-Methylquinoline | m-CPBA or H₂O₂/CH₃COOH | 8-Methylquinoline-N-oxide |
| 2 | 8-Methylquinoline-N-oxide | POCl₃, heat | 2-Chloro-8-methylquinoline |
Convergent Synthesis Design
The key starting material for such a synthesis would be 4-bromo-2-methylaniline. This precursor contains the required bromo and methyl groups in the correct orientation for what will become the benzene portion of the quinoline ring. This aniline derivative could then be subjected to a reaction that builds the pyridine ring with the necessary 2-chloro substituent.
One established method is the Conrad–Limpach–Knorr synthesis, which involves the reaction of an aniline with a β-ketoester. pharmaguideline.com Reacting 4-bromo-2-methylaniline with a suitable β-ketoester, such as ethyl acetoacetate, at lower temperatures would yield a β-amino acrylate. Thermal cyclization of this intermediate would produce 5-bromo-8-methyl-4-hydroxyquinoline. The final step would be the conversion of the 4-hydroxy group to a 4-chloro group and the introduction of a chloro group at the 2-position, which can often be accomplished simultaneously using a strong chlorinating agent like phosphorus oxychloride to yield the target compound, although this may lead to 2,4-dichloro products requiring further selective modification.
A more direct route could be envisioned using a Skraup or Doebner-von Miller type reaction. pharmaguideline.comiipseries.org For example, reacting 4-bromo-2-methylaniline with α,β-unsaturated aldehydes or ketones in the presence of an acid could form the quinoline ring system. Subsequent functionalization at the 2-position would then be required to introduce the chloro group, following a similar N-oxidation and chlorination sequence as described in the stepwise approach. The concept of coupling a fully functionalized benzene component with a fragment to form the second ring is a powerful strategy in heterocyclic synthesis. nih.gov
Table 3: Plausible Convergent Synthesis of this compound
| Method | Key Precursors | Reaction Sequence |
|---|---|---|
| Conrad-Limpach-Knorr | 4-Bromo-2-methylaniline, Ethyl acetoacetate | 1. Condensation to form β-amino acrylate. 2. Thermal cyclization to 5-Bromo-8-methyl-4-hydroxyquinoline. 3. Chlorination with POCl₃ to yield the final product. |
Reactivity and Derivatization of 5 Bromo 2 Chloro 8 Methylquinoline
Reactivity of Halogen Substituents (Bromine and Chlorine)
The electronic properties of the quinoline (B57606) ring system and the inherent nature of the carbon-halogen bonds dictate the reactivity of the bromine and chlorine atoms. Generally, the chlorine atom at the C2 position is more susceptible to nucleophilic attack than the bromine atom at the C5 position. This is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which activates the C2 position towards nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing halogenated quinolines. researchgate.netnih.gov In 5-Bromo-2-chloro-8-methylquinoline, the 2-chloro substituent is the primary site for such reactions. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. youtube.com Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring. youtube.comyoutube.com
The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, readily displace the chlorine at the C2 position. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 5-bromo-2-methoxy-8-methylquinoline. Similarly, treatment with hydrazines can lead to the formation of 2-hydrazino-5-bromo-8-methylquinoline. mdpi.com
It is important to note that the bromine at the C5 position is significantly less reactive towards nucleophilic substitution under typical SNAr conditions due to the lower activation of this position. This differential reactivity allows for selective functionalization at the C2 position while leaving the C5 bromine available for subsequent transformations, such as cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The differential reactivity of the C-Cl and C-Br bonds often allows for selective or sequential couplings.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with a halide, is a powerful method for creating biaryl structures and introducing alkyl or alkenyl substituents. libretexts.orgorganic-chemistry.org For this compound, selective Suzuki-Miyaura coupling can be achieved by carefully choosing the reaction conditions.
Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, it is possible to selectively couple a boronic acid at the C5 position while retaining the chlorine at C2. This allows for the synthesis of 5-aryl-2-chloro-8-methylquinolines, which can then undergo further functionalization at the C2 position.
However, with the development of advanced catalyst systems, including those with bulky phosphine (B1218219) ligands, it is also possible to achieve coupling at the less reactive C-Cl bond. snnu.edu.cn The choice of palladium catalyst, ligand, base, and solvent all play a crucial role in determining the outcome of the reaction.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Coupling Partner | Target Position | Potential Product |
| Phenylboronic acid | C5 | 2-Chloro-8-methyl-5-phenylquinoline |
| Phenylboronic acid | C2 | 5-Bromo-8-methyl-2-phenylquinoline |
| Methylboronic acid | C5 | 2-Chloro-5,8-dimethylquinoline |
This table presents potential products based on established Suzuki-Miyaura coupling principles. Actual reaction outcomes would depend on specific optimized conditions.
The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is another valuable tool for derivatizing this compound. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper, allows for the introduction of alkynyl moieties, which are versatile functional groups that can undergo further transformations. wikipedia.orgresearchgate.net
Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond at the C5 position generally allows for selective Sonogashira coupling at this site. This would yield 2-chloro-8-methyl-5-(alkynyl)quinolines. These products can be valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials. wikipedia.org
Other cross-coupling reactions, such as the Heck coupling (with alkenes), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents), could also be employed to functionalize this compound, further expanding its synthetic utility. The choice of reaction would depend on the desired substituent and the compatibility of the functional groups present in the coupling partners.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. ias.ac.in
For this compound, Buchwald-Hartwig amination can be used to introduce a wide variety of amino groups at either the C2 or C5 position. As with other cross-coupling reactions, selective amination at the C5 position is generally favored due to the higher reactivity of the C-Br bond. This would lead to the formation of N-substituted 5-amino-2-chloro-8-methylquinolines.
By carefully selecting the catalyst system, which typically consists of a palladium precursor and a specialized phosphine ligand, it is also possible to achieve amination at the C2 position. The ability to selectively introduce amino functionalities at different positions on the quinoline core highlights the synthetic versatility of this compound.
Cross-Coupling Chemistry at C2 and C5 Positions
Reactions Involving the Methyl Group at C8
The methyl group at the C8 position of the quinoline ring is also amenable to chemical modification, although it is generally less reactive than the halogen substituents. The acidity of the methyl protons is slightly increased due to the influence of the aromatic ring system, allowing for reactions at this position under appropriate conditions.
One common transformation is oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group can be oxidized to a formyl group (aldehyde) or a carboxyl group. For example, treatment with selenium dioxide could potentially yield 5-bromo-2-chloroquinoline-8-carbaldehyde. Further oxidation would lead to 5-bromo-2-chloroquinoline-8-carboxylic acid.
Another possible reaction is halogenation, typically radical-mediated bromination using N-bromosuccinimide (NBS) and a radical initiator. This would result in the formation of 5-bromo-8-(bromomethyl)-2-chloroquinoline, a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the 8-position.
Furthermore, the methyl group can participate in condensation reactions. For instance, in the presence of a strong base, the methyl group can be deprotonated to form a carbanion, which can then react with aldehydes or ketones in aldol-type condensations.
Table 2: Potential Derivatization Reactions of the 8-Methyl Group
| Reagent | Reaction Type | Potential Product |
| Selenium Dioxide | Oxidation | 5-Bromo-2-chloroquinoline-8-carbaldehyde |
| Potassium Permanganate | Oxidation | 5-Bromo-2-chloroquinoline-8-carboxylic acid |
| N-Bromosuccinimide, AIBN | Radical Halogenation | 5-Bromo-8-(bromomethyl)-2-chloroquinoline |
| Benzaldehyde, Strong Base | Condensation | 5-Bromo-2-chloro-8-(2-phenylethenyl)quinoline |
This table outlines potential transformations of the 8-methyl group based on known chemical reactions of similar substrates.
Functionalization of the Alkyl Side Chain
The methyl group at the C8 position of this compound represents a key site for synthetic modification. The C(sp³)–H bonds of the 8-methyl group can be activated, often facilitated by the coordinating effect of the adjacent quinoline nitrogen atom. Transition metal-catalyzed reactions are particularly effective for this purpose. nih.gov
For instance, ruthenium-catalyzed amidation reactions have been successfully applied to 8-methylquinolines, converting the methyl group into a quinolin-8-ylmethanamine. researchgate.net This transformation typically involves the reaction of the 8-methylquinoline (B175542) substrate with an azide (B81097) in the presence of a ruthenium catalyst, such as [(p-cymene)RuCl₂]₂, and a silver co-catalyst like AgSbF₆. researchgate.net While this specific reaction has not been documented for this compound, the principles suggest its applicability, potentially leading to novel amine derivatives.
Another avenue for functionalization is oxidation. The methyl group can be oxidized to a carboxylic acid. For example, the oxidation of a methyl group on a quinoline ring has been achieved using reagents like selenium dioxide (SeO₂) to yield the corresponding acid. nih.gov This conversion would transform the 8-methyl group into an 8-carboxylic acid, a versatile functional group for further derivatization, such as esterification or amidation.
Palladium-catalyzed C(sp³)-H alkylation is another powerful method for modifying the 8-methyl group. rsc.org Reactions of 8-methylquinolines with partners like aziridines, in the presence of a palladium catalyst, can introduce new alkyl chains, expanding the structural diversity of the molecule. rsc.org
Table 1: Potential Functionalization Reactions of the 8-Methyl Group
| Reaction Type | Reagents/Catalysts | Product Functional Group |
| Amidation | Ru(II) catalyst, Azide | -CH₂NHR |
| Oxidation | SeO₂ | -COOH |
| Alkylation | Pd catalyst, Aziridine | -CH₂-Alkyl |
Influence of Steric Hindrance at the C8 Position
The placement of the methyl group at the C8 position, in the peri position relative to the quinoline nitrogen, introduces significant steric hindrance. This steric bulk can profoundly influence the accessibility and reactivity of the nitrogen atom and adjacent positions on the quinoline ring. nih.gov
This steric impediment can hinder reactions that require direct interaction with the nitrogen lone pair, such as quaternization or coordination to bulky metal centers. nih.gov The approach of reagents to the nitrogen atom is physically blocked by the methyl group, potentially requiring more forcing reaction conditions or leading to lower yields compared to unhindered quinolines.
Reactivity of the Quinoline Nitrogen Atom
N-Oxidation Reactions
The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). ias.ac.in For instance, 8-hydroxyquinoline (B1678124) can be oxidized to 8-hydroxyquinoline N-oxide using hydrogen peroxide in acetic acid. ias.ac.in The resulting N-oxide introduces a new reactive center and significantly alters the electronic properties of the quinoline ring, often facilitating subsequent functionalization. nih.gov
The synthesis of 8-Methylquinoline N-oxide is also documented, indicating that the 8-methyl group does not prevent this reaction. sigmaaldrich.comsigmaaldrich.com Therefore, it is highly probable that this compound can undergo N-oxidation under similar conditions to yield this compound N-oxide. The presence of the electron-withdrawing chloro group at the C2 position might make the nitrogen slightly less nucleophilic, potentially requiring stronger oxidizing conditions.
Quaternization and Salt Formation
As a weak tertiary base, the quinoline nitrogen in this compound can react with acids to form salts. More significantly, it can undergo quaternization by reacting with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form the corresponding quinolinium salts.
However, the steric hindrance exerted by the 8-methyl group is a critical factor in this reaction. The approach of the alkylating agent to the nitrogen atom is sterically hindered, which can decrease the rate of quaternization compared to quinolines without a substituent at the C8 position. Despite this hindrance, the reaction is generally feasible, leading to the formation of N-alkyl-5-bromo-2-chloro-8-methylquinolinium halides. These salts are ionic compounds with increased solubility in polar solvents and can serve as precursors for other derivatives.
Electrophilic Aromatic Substitution on the Quinoline Nucleus
Regioselectivity Considerations
Electrophilic aromatic substitution on the quinoline ring is a complex process governed by the directing effects of the nitrogen atom and the existing substituents. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, substitution preferentially occurs on the carbocyclic (benzene) ring, typically at positions C5 and C8. quora.com
In the case of this compound, the situation is more nuanced due to the presence of multiple substituents:
Nitrogen Atom: Deactivates the heterocyclic ring (positions C2, C3, C4).
Chloro Group (C2): Strongly deactivating and directs meta in the pyridine ring, further disfavoring substitution on this ring.
Bromo Group (C5): A deactivating ortho-, para- director. It deactivates the ring but would direct incoming electrophiles to positions C6 and C7 (para- and ortho- respectively).
Methyl Group (C8): An activating ortho-, para- director. It would direct incoming electrophiles to positions C7 (ortho) and C5 (para).
Considering these combined effects:
The C5 position is already blocked by a bromine atom.
The C8 position is blocked by a methyl group.
Both the bromo and methyl groups direct towards the C7 position.
The bromo group also directs towards the C6 position.
Therefore, the most likely positions for further electrophilic substitution are C6 and C7. The precise outcome would depend on the specific electrophile and reaction conditions. For example, studies on the bromination of 8-substituted quinolines have shown that substitution patterns are highly dependent on the nature of the substituent and the reagents used. For instance, 8-methoxyquinoline (B1362559) undergoes bromination regioselectively at the C5 position. researchgate.net While this specific position is blocked in the target molecule, it highlights the strong directing influence of substituents on the carbocyclic ring. An efficient protocol for the C5-H halogenation of various 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. researchgate.net
Table 2: Summary of Directing Effects for Electrophilic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
| Nitrogen | 1 | Deactivating | - |
| Chloro | 2 | Deactivating | meta (to itself) |
| Bromo | 5 | Deactivating | ortho, para (to itself) -> C6, C7 |
| Methyl | 8 | Activating | ortho, para (to itself) -> C7, C5 |
Chemo- and Regioselective Transformations
The dual halogenation of the 8-methylquinoline framework in this compound presents a versatile platform for a variety of selective chemical modifications. The distinct electronic environments and inherent reactivity differences between the bromine at the C-5 position and the chlorine at the C-2 position allow for controlled, stepwise functionalization. The principal pathways for achieving such selectivity are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), where the outcome is governed by the careful selection of reagents and reaction conditions.
The regioselectivity in these transformations is largely dictated by the relative reactivity of the C-Br and C-Cl bonds and the electronic character of their respective positions on the quinoline nucleus. Generally, the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cycles, while the C-2 position is electronically activated for nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are instrumental in forging new carbon-carbon and carbon-heteroatom bonds at the halogenated sites of the quinoline core. The differential reactivity of the two halogen atoms is a key factor in directing these transformations to a specific position.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds with organoboron reagents. In the context of this compound, the greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed systems allows for selective substitution at the C-5 position. The use of specific catalyst systems, such as those employing bulky, electron-rich phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), can enhance this selectivity. nih.gov For instance, a study on 2-chloro-6-bromoquinoline demonstrated that the use of Pd(dppf)Cl2 as a catalyst favored coupling at the C-6 bromine position. nih.gov This suggests that similar conditions would likely lead to selective arylation or alkylation at the C-5 position of this compound.
Conversely, achieving selective coupling at the C-2 position would necessitate conditions that either enhance the reactivity of the C-Cl bond or are performed on a substrate where the C-5 position is no longer reactive. The choice of catalyst is paramount; for example, Pd(PPh3)4 has been shown to favor coupling at the C-2 position in some dihaloquinoline systems. nih.gov
Illustrative Suzuki-Miyaura Transformations
| Entry | Reactant | Coupling Partner | Catalyst/Ligand | Product | Regioselectivity |
| 1 | This compound | Arylboronic acid | Pd(dppf)Cl2 | 5-Aryl-2-chloro-8-methylquinoline | Selective for C-5 (Br) |
| 2 | This compound | Alkylboronic acid | Pd(PPh3)4 | 2-Alkyl-5-bromo-8-methylquinoline | Potentially selective for C-2 (Cl) under specific conditions |
Buchwald-Hartwig Amination:
The formation of C-N bonds via Buchwald-Hartwig amination also displays chemo- and regioselectivity. The C-Br bond is typically more reactive in this transformation as well. Research on 6-bromo-2-chloroquinoline (B23617) has shown that selective amination at the C-6 position can be achieved in the presence of the C-2 chlorine by employing a palladium catalyst with a suitable ligand, such as Xantphos. nih.gov This selectivity allows for the introduction of a wide array of nitrogen-containing substituents at the C-5 position of this compound.
Illustrative Buchwald-Hartwig Amination Transformations
| Entry | Reactant | Amine | Catalyst/Ligand | Product | Regioselectivity |
| 1 | This compound | Primary/Secondary Amine | Pd2(dba)3 / Xantphos | 5-Amino-2-chloro-8-methylquinoline | Selective for C-5 (Br) |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring system, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution. In this compound, the chlorine atom at the C-2 position is well-activated for displacement by nucleophiles. This provides a synthetic route that is complementary to the palladium-catalyzed reactions.
Strong nucleophiles like alkoxides, thiolates, and amines can readily displace the C-2 chloride. The bromine at the C-5 position, being on the carbocyclic ring and not directly activated by the ring nitrogen, is significantly less reactive towards SNAr. This pronounced difference in reactivity allows for highly regioselective transformations, leaving the C-5 bromine atom intact for subsequent derivatization.
Illustrative Nucleophilic Aromatic Substitution Transformations
| Entry | Reactant | Nucleophile | Product | Regioselectivity |
| 1 | This compound | Sodium Methoxide (NaOMe) | 5-Bromo-2-methoxy-8-methylquinoline | Selective for C-2 (Cl) |
| 2 | This compound | Sodium Thiophenolate (NaSPh) | 5-Bromo-8-methyl-2-(phenylthio)quinoline | Selective for C-2 (Cl) |
| 3 | This compound | Ammonia (NH3) or an amine | 2-Amino-5-bromo-8-methylquinoline | Selective for C-2 (Cl) |
Spectroscopic and Computational Investigations of 5 Bromo 2 Chloro 8 Methylquinoline and Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in the structural elucidation and characterization of novel compounds. For 5-Bromo-2-chloro-8-methylquinoline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy provides a comprehensive picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structure.
Due to the lack of publicly available experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and analysis of similar substituted quinoline (B57606) systems. The electron-withdrawing effects of the bromine and chlorine atoms, along with the electron-donating nature of the methyl group, significantly influence the chemical shifts of the protons and carbons in the quinoline ring system.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the positions of the substituents. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. The presence of bromine and chlorine atoms is expected to cause a downfield shift for the carbons they are directly attached to, while the methyl group will have a shielding effect.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 7.2 - 7.4 | C-2: 150 - 152 |
| H-4 | 8.0 - 8.2 | C-3: 122 - 124 |
| H-6 | 7.6 - 7.8 | C-4: 138 - 140 |
| H-7 | 7.4 - 7.6 | C-4a: 147 - 149 |
| CH₃ | 2.6 - 2.8 | C-5: 118 - 120 |
| C-6: 128 - 130 | ||
| C-7: 126 - 128 | ||
| C-8: 135 - 137 | ||
| C-8a: 145 - 147 | ||
| CH₃: 18 - 20 |
Note: These are estimated values and may differ from experimental data.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
The fragmentation of this compound under electron ionization would likely proceed through the loss of the substituents and cleavage of the quinoline ring. Common fragmentation pathways for halogenated aromatic compounds involve the loss of a halogen radical followed by further fragmentation of the resulting cation. The presence of the methyl group might also lead to the formation of a stable tropylium-like ion.
Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Notes |
| 271/273/275 | [M]⁺ | Molecular ion peak showing isotopic pattern of Br and Cl |
| 236/238 | [M - Cl]⁺ | Loss of a chlorine radical |
| 192/194 | [M - Br]⁺ | Loss of a bromine radical |
| 157 | [M - Br - Cl]⁺ | Loss of both halogen radicals |
| 142 | [M - Br - Cl - CH₃]⁺ | Subsequent loss of the methyl radical |
| 115 | [C₉H₆N]⁺ | Fragment corresponding to the quinoline core |
Note: The relative intensities of the peaks would depend on the stability of the fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2980-2850 | C-H stretching | Methyl (CH₃) |
| 1620-1580 | C=C and C=N stretching | Quinoline ring |
| 1500-1400 | C=C stretching | Aromatic ring |
| 1380-1365 | C-H bending | Methyl (CH₃) |
| 850-750 | C-H out-of-plane bending | Substituted aromatic ring |
| 800-600 | C-Cl stretching | Chloroalkane |
| 600-500 | C-Br stretching | Bromoalkane |
Note: These are general ranges and the exact peak positions can vary.
Photophysical Properties and Electronic Transitions
The photophysical properties of a molecule, such as its ability to absorb and emit light, are determined by its electronic structure. UV-Visible absorption and fluorescence spectroscopy are key techniques to probe these properties in this compound and its analogues.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For quinoline and its derivatives, the absorption spectra typically show multiple bands corresponding to π-π* and n-π* transitions.
The introduction of bromo, chloro, and methyl substituents onto the quinoline ring is expected to cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). Halogen substituents can induce a red shift (bathochromic shift) in the absorption bands due to their ability to extend the π-conjugation through their lone pairs and also due to the heavy atom effect. The methyl group, being an electron-donating group, can also contribute to a red shift.
Fluorescence and Phosphorescence Emission Characteristics
Upon absorption of light, excited molecules can relax to the ground state through radiative pathways, namely fluorescence and phosphorescence. The emission characteristics of this compound are expected to be significantly influenced by the presence of the heavy halogen atoms.
Fluorescence: N-heterocyclic compounds like quinoline are often weakly fluorescent. nih.gov However, the nature and position of substituents can modulate their fluorescence properties. The presence of heavy atoms like bromine and chlorine can enhance intersystem crossing from the singlet excited state to the triplet excited state, which can lead to a decrease in fluorescence quantum yield. umb.edu
Phosphorescence: The heavy atom effect, particularly from the bromine atom, is expected to significantly enhance the probability of phosphorescence in this compound. mdpi.comumb.edu This is due to increased spin-orbit coupling, which facilitates the formally forbidden transition from the triplet excited state to the singlet ground state. Therefore, this compound may exhibit measurable room-temperature phosphorescence, a property of interest in various applications such as organic light-emitting diodes (OLEDs) and sensors. mdpi.comumb.edu
Interactive Data Table: Predicted Photophysical Properties of this compound
| Property | Predicted Value/Characteristic |
| UV-Vis Absorption (λ_max) | 280-350 nm (π-π* transitions), with possible shoulders for n-π* transitions |
| Fluorescence Emission (λ_em) | Expected to be weak; likely in the range of 380-450 nm |
| Fluorescence Quantum Yield (Φ_F) | Predicted to be low |
| Phosphorescence Emission (λ_em) | Expected to be significant; likely in the range of 450-550 nm |
| Phosphorescence Quantum Yield (Φ_P) | Predicted to be enhanced due to heavy atom effect |
| Phosphorescence Lifetime (τ_P) | Expected to be in the microsecond to millisecond range |
Note: These are estimations based on the properties of similar halogenated quinolines and are subject to experimental verification.
Solvatochromic Effects and Environment Sensitivity
Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a key characteristic of many organic chromophores, including quinoline derivatives. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org The effect is typically categorized as positive (bathochromic or red-shift) or negative (hypsochromic or blue-shift) with increasing solvent polarity. wikipedia.org
For quinoline-based systems, the photophysical properties are sensitive to the solvent environment. In a study on Quinolin-8-yl 2-hydroxybenzoate (QHB), researchers observed shifts in its UV-vis absorption and fluorescence spectra across 11 different solvents, indicating significant solute-solvent interactions. semanticscholar.org The spectral shifts were analyzed using linear solvation energy relationships (LSER) like the Kamlet-Taft and Catalan methods, which correlate the spectral changes to solvent parameters such as polarity/polarizability, acidity, and basicity. semanticscholar.org For QHB, it was found that solvent polarity primarily governed the shifts in absorption spectra, while solvent acidity was the dominant factor for fluorescence spectra. semanticscholar.org
Given its structure, this compound is expected to exhibit solvatochromic behavior. The presence of the electronegative nitrogen atom and halogen substituents (bromo and chloro) creates a significant dipole moment, which can interact with polar solvent molecules. It is anticipated that in polar solvents, the excited state would be more stabilized than the ground state, leading to a bathochromic (red) shift in the emission spectrum. The magnitude of this shift would depend on the specific properties of the solvent, such as its dielectric constant and hydrogen bonding capability. wikipedia.org
Table 1: Illustrative Solvatochromic Data for an Analogous Quinoline Derivative (Quinolin-8-yl 2-hydroxybenzoate) Data extracted from a study on a related compound to demonstrate the concept of solvatochromism.
| Solvent | Absorption λmax (nm) | Fluorescence λmax (nm) |
| n-Hexane | 306 | 450 |
| Toluene | 308 | 460 |
| Dichloromethane | 308 | 475 |
| Acetonitrile (B52724) | 307 | 480 |
| Methanol | 307 | 490 |
This table is illustrative and based on data for Quinolin-8-yl 2-hydroxybenzoate to show typical solvatochromic shifts in quinoline systems. semanticscholar.org
Luminescence Quantum Yield and Lifetime Studies
The luminescence properties, specifically the photoluminescence quantum yield (PLQY) and excited-state lifetime (τ), are critical parameters for evaluating the efficiency of light emission. N-heterocyclic compounds like quinolines are often weakly fluorescent compared to their carbocyclic analogues. rsc.org This is attributed to the presence of low-lying non-bonding to anti-bonding (n-π*) excited states, which can facilitate efficient intersystem crossing to the triplet state, thereby quenching fluorescence. rsc.org
However, substitutions on the quinoline ring and environmental factors like protonation can significantly alter these properties. Protonation of the quinoline nitrogen often leads to an increase in the fluorescence quantum yield. rsc.orgrsc.org Halogenation can also have a profound impact. Studies on phenoxazine-quinoline conjugates demonstrated that chloro and bromo substitutions can lead to aggregate-induced phosphorescence with significant phosphorescence quantum yields (up to ~28% in aggregates) and lifetimes in the microsecond to millisecond range. nih.govacs.org
Table 2: Representative Luminescence Data for Halogenated Quinoline Analogues This table presents data from different quinoline-based systems to illustrate the range of observed quantum yields and lifetimes.
| Compound/System | Condition | Quantum Yield (Φ) | Lifetime (τ) |
| Isoquinoline | Native state | < 0.01 | - |
| Benzo[h]quinoline (B1196314) | Native state | 0.15 | - |
| 7-Amino-1-methyl quinolinium probe | Low pH | 0.6 - 0.8 | 12 - 13 ns |
| Phenoxazine-Quinoline (PQ) | Powder | 0.03% (Φp) | 18.95 µs, 141.21 µs, 1.01 ms |
| Chloro-substituted PQ (PQCl) | Aggregates | ~25% (Φp) | 22 - 62 µs |
| Bromo-substituted PQ (PQBr) | Aggregates | ~28% (Φp) | 22 - 59 µs |
Data compiled from studies on various quinoline derivatives to provide context. rsc.orgnih.govacs.orgnih.gov (Φp denotes phosphorescence quantum yield).
Applications in Organic Optoelectronics and Molecular Probes
Quinoline derivatives are a promising class of materials for various applications due to their high thermal and chemical stability, electron-transporting capabilities, and tunable photophysical properties. nih.govsemanticscholar.org
Organic Optoelectronics: Quinoline-based compounds are frequently used as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs). nih.govgoogle.com The electron-withdrawing nature of the quinoline ring facilitates electron injection and transport, which are crucial for efficient device performance. semanticscholar.org The specific substitutions on this compound—electron-withdrawing chloro and bromo groups and an electron-donating methyl group—would modulate the frontier orbital energy levels, thereby tuning the emission color and charge-transport properties for potential use in OLEDs.
Molecular Probes: The quinoline scaffold is a popular building block for fluorescent chemosensors and biological probes. acs.org By functionalizing the quinoline core with specific recognition moieties, probes have been developed for the selective detection of various analytes. Examples include:
Metal Ions: Quinoline-based probes have been designed for the sensitive and selective detection of metal ions like Al³⁺ and Cu²⁺. rsc.orgnih.gov
Biological Molecules: They have been successfully employed to create "turn-on" fluorescent probes for imaging tau aggregates in Alzheimer's disease and for monitoring cysteine levels in glioma cells. nih.govacs.org
pH Sensing: Quinolinium-based probes exhibit pH-dependent fluorescence lifetimes, making them suitable for dynamic pH monitoring in biological systems. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. nih.gov The HOMO energy is related to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap generally corresponds to higher chemical reactivity, lower kinetic stability, and a red-shift in the absorption spectrum. semanticscholar.orgcapes.gov.br In the context of materials science, engineering the HOMO-LUMO gap is a key strategy for tuning the optoelectronic properties of organic compounds. rsc.org For various substituted quinolines, DFT calculations have been used to determine these values and correlate them with experimental observations. semanticscholar.orgnih.govtandfonline.com
Table 3: Representative DFT-Calculated Frontier Orbital Energies for Quinoline Analogues This table provides examples of HOMO-LUMO energies and gaps for different quinoline systems to illustrate typical values.
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Isoquinoline | -5.581 | 1.801 | 3.78 |
| Quinoline Derivative 6z | -5.73 | -1.94 | 3.79 |
| Quinoline-Carbazole (Q3) | -5.28 | -1.98 | 3.30 |
| Quinoline-Carbazole (Q4) | -5.26 | -1.98 | 3.28 |
| Quinoline-Carbazole (Q5) | -5.26 | -1.98 | 3.28 |
Data compiled from DFT studies on various quinoline analogues. semanticscholar.orgnih.govtandfonline.com The specific functional and basis set used can influence the exact values.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. rsc.org The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For a molecule like this compound, an MEP map would reveal key features:
Negative Potential: The most negative potential (typically colored red or yellow) would be localized around the nitrogen atom of the quinoline ring due to its high electronegativity and the presence of a lone pair of electrons. This site is the most likely to undergo protonation or coordinate with metal cations.
Positive Potential: Regions of positive potential (typically colored blue) would be found near the hydrogen atoms.
Intermediate Potential: The halogen atoms (Cl and Br) would create complex potential regions. While highly electronegative, they also possess lone pairs, leading to nuanced electrostatic surfaces that can participate in halogen bonding and other non-covalent interactions. The electron-donating methyl group would slightly increase the electron density on the aromatic ring it is attached to.
MEP analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents, solvents, or biological receptors. rsc.org
Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)
Global reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in characterizing the reactivity and stability of molecules like this compound and its analogues. These descriptors, including chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), provide valuable insights into the electronic structure and potential reaction pathways of these compounds.
Theoretical calculations, often employing DFT methods such as B3LYP with a 6-31G(d,p) basis set, are used to determine these parameters. dergipark.org.tr For quinoline derivatives, these descriptors help in understanding their behavior in various chemical environments. dergipark.org.tr
Key Global Reactivity Descriptors:
Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. A higher value of hardness indicates greater stability and lower reactivity.
Chemical Softness (σ): The reciprocal of hardness, softness indicates the ease of electron cloud distortion. Higher softness is associated with higher reactivity.
Electronegativity (χ): This parameter describes the tendency of a molecule to attract electrons.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.
Studies on various quinoline derivatives have shown that these parameters can be correlated with their observed chemical and biological activities. dergipark.org.trelectrochemsci.org For instance, the electronegativity parameter has been found to be well-correlated with both electronic and thermochemical parameters in a study of 5,8-quinolinequinone derivatives. dergipark.org.tr
Table 1: Calculated Global Reactivity Descriptors for a Representative Quinoline Derivative (Example Data)
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 3.15 |
| Chemical Softness (σ) | 0.32 |
| Electronegativity (χ) | 4.50 |
| Electrophilicity Index (ω) | 3.21 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values for this compound would require specific quantum chemical calculations.
The analysis of these descriptors for this compound would involve calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier molecular orbitals are crucial in determining the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The interplay of these electronic properties, as quantified by the global reactivity descriptors, governs the molecule's interaction with other chemical species.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules like this compound. These simulations provide detailed information about the conformational landscape of the molecule and its interactions with its environment over time.
In the context of quinoline derivatives, MD simulations have been employed to understand their behavior in various systems, such as their interaction with biological macromolecules. nih.govnih.gov For instance, simulations can reveal how a quinoline derivative binds to the active site of an enzyme, highlighting key intermolecular interactions like hydrogen bonds and π-π stacking. nih.govnih.gov
Conformational Analysis:
MD simulations can explore the different spatial arrangements (conformations) that this compound can adopt. By simulating the molecule's movement over a period of time, researchers can identify the most stable and populated conformations. This is crucial as the biological activity or chemical reactivity of a molecule is often dependent on its three-dimensional structure. For substituted quinolines, the orientation of the substituent groups can significantly influence their properties.
Intermolecular Interactions:
MD simulations are particularly valuable for studying how this compound interacts with other molecules, such as solvent molecules or biological targets. These simulations can provide insights into:
Binding Affinity: By calculating the binding free energy, MD simulations can predict how strongly the molecule will interact with a target. nih.gov
Interaction Patterns: The simulations can identify specific atoms and residues involved in intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
Solvent Effects: The influence of the solvent on the conformation and reactivity of the molecule can be explicitly modeled.
Table 2: Key Parameters from an MD Simulation of a Quinoline Derivative (Example Data)
| Parameter | Description |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. acs.org |
| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of individual atoms or residues within the molecule. |
| Radius of Gyration (Rg) | Represents the compactness of the molecule's structure. acs.org |
| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds with surrounding molecules. acs.org |
Note: This table illustrates the types of data obtained from MD simulations. Specific results for this compound would depend on the simulation setup and the system being studied.
By analyzing the trajectories from MD simulations, researchers can gain a dynamic understanding of the behavior of this compound at the atomic level, which is essential for rational drug design and understanding reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Reactivity and Interaction Profiles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov For quinoline derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their activity. nih.govmdpi.com
The process involves calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to build a model that correlates these descriptors with the observed activity. These models can then be used to predict the activity of new, untested compounds.
Key Aspects of QSAR Modeling for Quinoline Analogues:
Molecular Descriptors: A wide range of descriptors can be used, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. dergipark.org.tr
Statistical Methods: Common methods include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms.
Model Validation: It is crucial to validate the QSAR model to ensure its predictive power. This is typically done using internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. nih.govmdpi.com
Several QSAR studies on quinoline derivatives have been reported, focusing on various biological activities. nih.govnih.govmdpi.com These studies have highlighted the importance of different structural features for specific activities. For example, in the context of antimalarial activity, descriptors related to steric, electrostatic, and hydrophobic interactions have been shown to be important. nih.gov
Table 3: Statistical Parameters for a Hypothetical QSAR Model of Quinoline Analogues
| Parameter | Value | Description |
| r² | 0.85 | The coefficient of determination, indicating the proportion of variance in the dependent variable that is predictable from the independent variables. nih.gov |
| q² | 0.75 | The cross-validated correlation coefficient, a measure of the model's internal predictive ability. nih.gov |
| r²_pred | 0.70 | The correlation coefficient for the external test set, indicating the model's external predictive power. nih.gov |
| F-statistic | 55.0 | A measure of the overall significance of the regression model. nih.gov |
| Standard Error (s) | 0.25 | The standard deviation of the residuals, indicating the precision of the model's predictions. nih.gov |
Note: These values are for illustrative purposes and represent a statistically robust QSAR model.
For this compound, a QSAR study would involve synthesizing a series of analogues with variations in their substitution patterns and measuring their reactivity or a specific biological activity. The resulting data would then be used to develop a QSAR model that could guide the design of new compounds with enhanced properties.
In Silico Mechanistic Studies of Reaction Pathways
In silico mechanistic studies, utilizing quantum chemical methods, provide a powerful approach to elucidate the detailed reaction pathways of chemical transformations involving this compound and its analogues. These computational investigations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.
The synthesis of quinoline derivatives can proceed through various named reactions, and computational studies can shed light on the preferred reaction mechanisms. iipseries.org For example, theoretical calculations can help to understand the regioselectivity of a reaction, explaining why a particular isomer is formed preferentially. dntb.gov.ua
Key Aspects of In Silico Mechanistic Studies:
Reaction Coordinate Mapping: By systematically changing the geometry of the reacting molecules, a reaction pathway can be traced, and the energy profile can be constructed.
Transition State Theory: The identification and characterization of transition states are crucial for calculating reaction rates and understanding the factors that control the reaction's feasibility.
Catalyst Effects: The role of catalysts in a reaction can be modeled, providing insights into how they lower the activation energy and influence the reaction outcome. researchgate.net
Computational studies have been used to investigate the mechanisms of various reactions involving quinoline derivatives, including their synthesis and functionalization. researchgate.netrsc.org For instance, the mechanism of iron-catalyzed C-2 alkenylation of quinoline-N-oxides has been proposed based on experimental and computational evidence, suggesting the initial coordination of the metal catalyst followed by C-H activation. rsc.org
Table 4: Example of Calculated Activation Energies for a Hypothetical Reaction Pathway
| Reaction Step | Activation Energy (kcal/mol) | Description |
| Step 1: Reactant A + Reactant B -> Intermediate 1 | 15.2 | Formation of the initial intermediate. |
| Step 2: Intermediate 1 -> Transition State 1 | 25.5 | The rate-determining step of the reaction. |
| Step 3: Transition State 1 -> Product | -5.8 | Exothermic conversion to the final product. |
Note: The values are hypothetical and for a generic multi-step reaction. Actual values would be specific to the reaction of this compound being studied.
For this compound, in silico mechanistic studies could be applied to understand its reactivity in nucleophilic substitution reactions at the C2 position, electrophilic aromatic substitution on the quinoline ring, or its participation in cross-coupling reactions. Such studies would provide a fundamental understanding of its chemical behavior and guide the development of new synthetic methodologies.
Academic and Research Applications of 5 Bromo 2 Chloro 8 Methylquinoline Derivatives
Building Blocks for Complex Organic Synthesis
The strategic placement of halogen atoms on the 5-Bromo-2-chloro-8-methylquinoline core allows for selective and diverse chemical transformations, establishing it as a key intermediate in the synthesis of elaborate organic structures.
Construction of Polycyclic Aromatic Nitrogen Heterocycles
The development of novel polycyclic aromatic nitrogen heterocycles (PANHs) is an area of significant research focus due to their unique electronic and photophysical properties. While direct studies on this compound for this purpose are not extensively documented, the reactivity of similar bromo- and chloro-substituted quinolines suggests its potential as a precursor for such structures. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, to build extended aromatic systems. These reactions are fundamental in creating larger, more complex heterocyclic frameworks that are of interest in materials science and medicinal chemistry.
Precursors for Advanced Pharmaceutical Intermediates and Research Tools
Quinolines and their derivatives are a well-established class of compounds in pharmaceutical chemistry, with many exhibiting a broad spectrum of biological activities. The this compound scaffold is a key intermediate in the synthesis of various pharmaceutical compounds. google.com The bromine and chlorine substituents on the quinoline (B57606) ring serve as handles for further chemical modification, allowing for the introduction of various functional groups to modulate the biological activity of the resulting molecules.
For instance, bromoisoquinoline derivatives, which share structural similarities with this compound, are pivotal intermediates in the synthesis of pharmaceutically active compounds. google.com The ability to perform reactions such as nitration on these bromo-substituted rings further expands the synthetic possibilities, leading to key intermediates like 5-bromo-8-nitroisoquinoline. google.com While specific examples for this compound are not detailed in the available literature, the established synthetic routes for related compounds highlight its potential as a precursor for novel drug candidates and molecular probes for biological research. The general importance of halogenated quinolines as pharmaceutical intermediates is widely recognized. pharmanoble.commolkem.com
Contributions to Materials Science Research
The unique electronic properties of the quinoline ring system, which can be fine-tuned by the introduction of substituents, make its derivatives attractive candidates for applications in materials science.
Organic Electronics and Photonic Devices
Quinoline derivatives are utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to their conjugated molecular structure. ossila.com The energy gap of these molecules can be readily tuned by altering the functional groups attached to the quinoline core. ossila.com While direct applications of this compound derivatives in this area are not specifically reported, the presence of the halogen atoms offers synthetic pathways to introduce functionalities that could enhance the performance of organic electronic and photonic devices. For example, the bromine atom can be a site for coupling reactions to extend the conjugation length, a critical factor in the design of materials for these applications.
Design of Functional Dyes and Pigments
The quinoline scaffold is a component of many synthetic dyes. ossila.com The extended π-system of the quinoline ring is responsible for its chromophoric properties. By modifying the substituents on the ring, the absorption and emission properties of the resulting molecules can be tailored. The bromo and chloro substituents on this compound can be replaced through various nucleophilic substitution and cross-coupling reactions to introduce different chromophoric and auxochromic groups, leading to the development of novel functional dyes and pigments with specific coloristic and performance properties.
Development of Analytical Probes and Sensors
8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions, a property that has been extensively used in the development of fluorescent chemosensors. rroij.com These sensors are valuable tools for the detection and quantification of metal ions in biological and environmental samples. rroij.com Although this compound itself is not a direct analogue of 8-hydroxyquinoline, its derivatives could be functionalized to incorporate a chelating group, such as a hydroxyl group at the 8-position, which would then impart sensing capabilities. The bromo and chloro substituents could be used to attach signaling units or to modulate the electronic properties of the sensor molecule.
Investigations into Molecular Interactions with Biological Systems (In Vitro Studies)
The quinoline nucleus is considered a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with activities ranging from anticancer to antimicrobial. nih.govbiointerfaceresearch.comorientjchem.org The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its biological activity. rsc.org Although in vitro studies specifically on this compound are not documented, research on its structural analogs provides a framework for predicting its potential biological roles.
Quinoline derivatives have been identified as inhibitors of a wide range of enzymes. For instance, substituted quinolines have been investigated as noncovalent inhibitors of the proteasome, a key target in cancer therapy. nih.gov Other studies have shown that quinoline derivatives can inhibit metabolic enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.netcumhuriyet.edu.tr
There is no specific literature available detailing the inhibition of p38α mitogen-activated protein kinase (MAPK) by this compound. However, the general class of kinase inhibitors often includes heterocyclic scaffolds like quinoline. researchgate.net The development of potent and selective kinase inhibitors is a major goal in drug discovery, particularly for cancer and inflammatory diseases. The potential for a substituted quinoline like the title compound to act as a kinase inhibitor would depend on its ability to fit into the ATP-binding pocket or an allosteric site of the enzyme, a property that would need to be determined through computational modeling and experimental screening.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of bioactive compounds. For the quinoline scaffold, SAR studies have revealed that the nature and position of substituents dramatically influence biological activity. rsc.orgacs.org
Key findings from SAR studies on various quinoline derivatives include:
Substitution at C2: 2-substituted quinolines show a wide range of anticancer activities. nih.gov The presence of a chlorine atom at C2, as in 2-chloroquinoline (B121035), makes the position susceptible to nucleophilic substitution, allowing for the synthesis of diverse derivatives. nih.gov
Substitution at C5: The introduction of a bromo group at the C5 position can significantly impact biological activity. In some series, C5-methyl substitution has been shown to be more potent against cancer cells than C6-methyl substitution. biointerfaceresearch.com The electronic and steric effects of the bromine atom can influence ligand-receptor interactions.
Substitution at C8: The C8 position is also critical. 8-Hydroxyquinolines, for example, are known for their metal-chelating and anticancer properties. nih.govnih.gov The 8-methyl group in the title compound would offer a different steric and electronic profile compared to an 8-hydroxy or 8-amino group, which would undoubtedly alter its interaction with biological targets. nih.gov
A hypothetical SAR exploration for this compound would involve systematically modifying each substituent to probe its contribution to any observed biological effect.
The interaction of small molecules with proteins is the cornerstone of their mechanism of action. Binding affinity studies, often using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), quantify the strength of these interactions. While no such studies exist for this compound, research on analogous compounds demonstrates that quinoline derivatives can bind to a variety of proteins. For example, certain quinolines have been shown to bind to the proteasome, nih.gov and others have been designed as antagonists for α2C-adrenoceptors. acs.org A recent study demonstrated that 2-chloroquinoline derivatives could be designed to bind covalently to the active site cysteine of the SARS-CoV-2 main protease (Mᴾʳᵒ). nih.gov This highlights the potential for the 2-chloro-substituent to act as a reactive handle for covalent inhibitor design. The binding affinity of this compound to any specific protein target would be speculative without experimental data.
Quinoline derivatives have been shown to modulate various cellular signaling pathways critical in diseases like cancer. researchgate.netnih.gov These pathways include those responsible for cell proliferation, apoptosis (programmed cell death), angiogenesis, and cell migration. nih.gov For example, some 4-aniline quinoline derivatives act as dual inhibitors of the PI3K/mTOR pathway, nih.gov while others can interfere with the NF-κB signaling cascade. acs.org
No studies have been published on the specific cellular pathways modulated by this compound. Based on the activities of related compounds, it could be hypothesized that it might interfere with key cellular processes. The combination of a lipophilic bromo group and a reactive chloro group could facilitate cell membrane passage and interaction with intracellular targets. The table below shows examples of biological activities reported for various substituted quinolines, which are often the result of underlying cellular pathway modulation.
Table 2: Examples of Biological Activities of Substituted Quinoline Analogs This table presents data for structurally related quinoline derivatives, not this compound.
| Quinoline Derivative Class | Biological Activity | Target/Mechanism of Action | Reference |
|---|---|---|---|
| 4-Aniline Quinolines | Anticancer | PI3K/mTOR inhibition | nih.gov |
| 5-Amino-8-hydroxyquinoline | Proteasome Inhibition | Non-competitive inhibition | nih.gov |
| Bromo-substituted Quinolines | Anticancer | Induction of apoptosis, Topoisomerase I inhibition | nih.gov |
| 2-Chloroquinoline Derivatives | Antiviral (SARS-CoV-2) | Covalent inhibition of Main Protease (Mᴾʳᵒ) | nih.gov |
| 4-Aminoquinolines | Receptor Antagonism | Selective for α2C-adrenoceptor | acs.org |
Role in Catalysis and Ligand Design
Beyond biological applications, quinoline derivatives play a role in catalysis and ligand design. The quinine (B1679958) alkaloid, which contains a quinoline core, is famously used as a chiral ligand in asymmetric catalysis, such as the Sharpless asymmetric dihydroxylation. wikipedia.org
The specific compound this compound is well-suited to serve as a versatile intermediate or scaffold in ligand design. The presence of two distinct halogen atoms (bromine and chlorine) at different positions on the quinoline ring opens up possibilities for selective, stepwise functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The chlorine at the C2 position is particularly reactive towards nucleophilic substitution, nih.govontosight.ai while the bromine at the C5 position is more amenable to oxidative addition in palladium-catalyzed cycles. This differential reactivity allows for the controlled introduction of diverse functional groups, enabling the synthesis of complex ligands tailored for specific metal centers or protein binding pockets.
Furthermore, complexes formed between quinoline derivatives and copper salts have been shown to possess catalytic activity, mimicking the function of enzymes like catechol oxidase. mdpi.com While the catalytic potential of this compound itself has not been explored, its ability to be elaborated into more complex structures suggests it is a valuable platform for developing new ligands and catalysts. acs.org
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 5-Bromo-2-chloro-8-methylquinoline and its derivatives is no exception. Traditional multi-step syntheses of substituted quinolines often involve harsh reaction conditions, hazardous reagents, and significant waste generation. nih.gov Consequently, a major thrust of future research will be the development of more sustainable and atom-economical synthetic pathways.
Key areas of focus will include:
One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process minimizes solvent usage, purification steps, and energy consumption. Researchers are increasingly exploring one-pot strategies, such as modifications of the Friedländer, Doebner-von Miller, or Combes syntheses, to construct the substituted quinoline (B57606) core efficiently. tandfonline.comnih.gov
Green Catalysis: The use of environmentally benign and recyclable catalysts is a cornerstone of sustainable synthesis. asianpubs.org Future routes will likely employ solid-supported catalysts, nanocatalysts, and biocatalysts to improve reaction efficiency and facilitate catalyst recovery and reuse. tandfonline.comacs.org For instance, metal nanoparticles doped on supports like carbon aerogels have shown promise in Friedländer-type reactions. tandfonline.com
Alternative Energy Sources: Microwave-assisted rsc.org and ultrasound-promoted reactions nih.gov can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating.
Greener Solvents: A shift away from hazardous organic solvents towards greener alternatives like water, ethanol, or ionic liquids is anticipated. tandfonline.comresearchgate.net Water, in particular, is an attractive medium for many reactions, including some quinoline syntheses. tandfonline.com
Atom Economy: Synthetic methods that maximize the incorporation of all starting material atoms into the final product are highly desirable. researchgate.net Strategies like rhodium-catalyzed hydroacylation, which involves the atom-economic addition of an aldehyde's acyl and hydrogen moieties across an alkyne, exemplify this trend and could be adapted for quinoline synthesis. acs.org
Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches for Quinolines
| Feature | Traditional Methods (e.g., Skraup Synthesis) | Emerging Sustainable Methods |
| Catalysts | Often require stoichiometric, corrosive acids (e.g., H₂SO₄) and oxidants. | Recyclable solid acids, nanocatalysts, biocatalysts. tandfonline.comasianpubs.org |
| Solvents | Often rely on hazardous organic solvents like nitrobenzene (B124822). rsc.org | Water, ethanol, ionic liquids, or solvent-free conditions. tandfonline.comresearchgate.net |
| Energy | Typically require prolonged high-temperature heating. | Microwave irradiation, ultrasound, lower reaction temperatures. nih.govrsc.org |
| Atom Economy | Can be low, with significant byproduct formation. | High atom economy through addition and cycloaddition reactions. researchgate.netacs.org |
| Workup | Often complex, involving neutralization and extensive extraction. | Simpler workup and easier product isolation. |
Exploration of Novel Reactivity and Unconventional Transformations
The two halogen atoms on the this compound ring system are prime handles for a variety of cross-coupling reactions. However, future research will likely move beyond standard transformations to explore more novel and unconventional reactivity patterns.
Emerging areas include:
C-H Bond Functionalization: Direct functionalization of the quinoline core's C-H bonds is a powerful, atom-economical strategy for introducing new substituents without the need for pre-functionalized starting materials. This avoids the steps of creating organometallic reagents or installing directing groups.
Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable way to forge new bonds. Photoredox catalysis can enable unique transformations that are difficult to achieve with traditional thermal methods, such as radical-promoted cyclizations. nih.gov
Deoxygenative Alkynylation: Recent advancements have shown that heterocyclic N-oxides can undergo deoxygenative C-2 alkynylation under ball milling conditions, a mechanochemical approach that reduces solvent use. acs.org This type of reaction could offer a novel route to functionalize the quinoline core.
Cascade Reactions: Designing cascade reactions where a single catalytic event triggers a series of bond-forming transformations can rapidly build molecular complexity from simple precursors. rsc.org Such cascades could be initiated at the chloro or bromo positions of this compound to construct complex polycyclic systems.
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling will accelerate the design of new derivatives with desired properties, minimizing the need for extensive, trial-and-error laboratory synthesis.
Future research will heavily rely on:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) will be used to build predictive models that correlate the structural features of quinoline derivatives with their biological activity. nih.govnih.govresearchgate.net These models can then guide the design of new, more potent compounds.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov It will be crucial for identifying potential protein targets for derivatives of this compound and for optimizing their binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a target over time. nih.govnih.gov This can help to assess the stability of the ligand-protein interaction and understand the conformational changes that may occur upon binding.
ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound are vital for early-stage drug development. nih.gov These predictions will help to prioritize which derivatives of this compound are most likely to have favorable pharmacokinetic profiles.
Integration into Supramolecular Chemistry and Nanotechnology
The unique electronic and structural features of this compound make it an attractive building block for the construction of larger, functional systems in supramolecular chemistry and nanotechnology.
Future directions may include:
Functionalized Nanomaterials: The quinoline moiety can be used to functionalize nanoparticles, creating materials with novel optical, electronic, or catalytic properties. Nanocatalysts are already being used for the synthesis of quinolines themselves. acs.orgnih.gov
Supramolecular Assemblies: The halogen atoms on the ring can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures like gels, liquid crystals, or molecular cages.
Molecular Sensors: The quinoline scaffold is known to be a part of some fluorescent probes. nih.gov By attaching appropriate functional groups, derivatives of this compound could be developed as selective chemosensors for detecting metal ions or other analytes.
Deeper Elucidation of Complex Molecular Interaction Mechanisms
A fundamental understanding of how a molecule interacts with its biological target or with other molecules is critical for its rational design and application. Future research will employ advanced analytical and computational techniques to probe these interactions at an unprecedented level of detail.
Key research areas will involve:
Structural Biology: Obtaining high-resolution crystal structures of derivatives of this compound bound to their biological targets (e.g., enzymes, DNA) will provide a precise map of the binding interactions, guiding further optimization.
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on the thermodynamics and kinetics of binding, offering a deeper understanding of the molecular recognition process.
Advanced Spectroscopy: Techniques like NMR spectroscopy can be used to study the structure and dynamics of molecular complexes in solution, providing insights that are complementary to solid-state crystal structures. youtube.com Studies have already used optical absorption methods to investigate the electron donor-acceptor complexes of quinolines, suggesting they function as π-donors, which supports intercalation models for drug-receptor interactions. nih.gov
High-Throughput Synthesis and Screening for Academic Libraries
To unlock the full potential of the this compound scaffold, a large number of derivatives must be synthesized and tested for a wide range of applications. High-throughput synthesis and screening technologies are essential for this endeavor.
This will involve:
Parallel Synthesis: The development of robust synthetic routes, such as the organosilane-promoted Friedländer reaction for 3-haloquinolines, that are amenable to parallel synthesis will allow for the rapid generation of libraries of related compounds in multi-well plates. acs.orgnih.gov
Combinatorial Chemistry: Applying combinatorial principles to the functionalization of the this compound core will enable the creation of large and diverse chemical libraries.
High-Throughput Screening (HTS): These libraries can then be rapidly screened against a multitude of biological targets or for desired physical properties using automated HTS platforms. nuvisan.com Label-free screening methods, such as SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry, are becoming increasingly powerful for screening large compound libraries quickly and efficiently. nih.gov The establishment of such academic libraries will serve as a valuable resource for discovering new leads in drug development and materials science. acs.org
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for 5-Bromo-2-chloro-8-methylquinoline?
- Methodological Answer : Synthesis typically begins with halogenation and functionalization of the quinoline core. For bromination, reagents like N-bromosuccinimide (NBS) or bromine in solvents such as chloroform or acetic acid are used. Chlorination may involve electrophilic substitution with Cl₂ or SO₂Cl₂. Critical factors include temperature control (e.g., avoiding excessive heat to prevent side reactions) and stoichiometric ratios to ensure regioselectivity. Purification via recrystallization or column chromatography is essential to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, methyl groups at the 8-position show distinct singlet peaks in ¹H NMR .
- X-ray Crystallography : Resolves spatial arrangements of substituents and validates synthetic routes (e.g., bond lengths and angles) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities .
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as Mulliken charges and frontier molecular orbitals. These predict nucleophilic/electrophilic sites, aiding in reaction design (e.g., Suzuki coupling at the 5-bromo position). Charge distribution analysis can also explain antibacterial activity mechanisms .
Q. What strategies optimize the yield of Suzuki-Miyaura coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl halide coupling.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance catalyst stability.
- Base Choice : K₂CO₃ or Cs₂CO₃ improves transmetalation efficiency.
- Temperature : 80–100°C balances reaction rate and side-product formation .
Q. How does the substitution pattern on the quinoline ring influence electronic properties?
- Methodological Answer : The methyl group at C8 induces steric hindrance, while bromine and chlorine at C5 and C2 enhance electrophilicity. Computational studies show that halogen substituents lower the LUMO energy, increasing reactivity toward nucleophiles. Comparative crystallography of analogs (e.g., 8-Bromo-2-methylquinoline) reveals how substituent electronegativity affects π-π stacking in materials science applications .
Q. What challenges arise in purifying this compound, and how can they be addressed?
- Methodological Answer : Challenges include co-elution of halogenated byproducts during chromatography. Solutions:
- Gradient Elution : Use mixed solvents (e.g., hexane/ethyl acetate) to improve separation.
- Recrystallization : Ethanol/water systems yield high-purity crystals by exploiting solubility differences .
Q. What are the implications of the compound's crystal structure on its chemical behavior?
- Methodological Answer : X-ray data reveal intermolecular interactions (e.g., halogen bonding between Br and Cl atoms) that stabilize the crystal lattice. These interactions influence melting points and solubility, critical for formulation in biological assays. Distorted quinoline ring geometries due to steric effects may also affect binding to biological targets .
Q. How to design multi-step syntheses for derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
